4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide
Description
4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethoxy group at position 4, a methyl group at position 3, and a piperidin-4-ylmethyl moiety modified with a 2-methoxyethyl chain. This structure combines a sulfonamide pharmacophore—a common feature in antimicrobial and anti-inflammatory agents—with a piperidine scaffold, which is frequently employed in medicinal chemistry for its conformational flexibility and ability to modulate target binding .
Properties
IUPAC Name |
4-ethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S/c1-4-24-18-6-5-17(13-15(18)2)25(21,22)19-14-16-7-9-20(10-8-16)11-12-23-3/h5-6,13,16,19H,4,7-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEBIDYQXNTUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.
Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This is done by reacting the piperidine intermediate with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic route. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound can affect signaling pathways related to inflammation, neurotransmission, or cellular metabolism, depending on its specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous molecules reported in the literature.
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Structural Diversity in Sulfonamide Derivatives: The target compound shares the benzenesulfonamide core with N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide , but divergent substituents (e.g., ethoxy vs. anilinopyridinyl) highlight how minor structural changes can redirect biological activity. Sulfonamides with heteroaromatic substituents (e.g., thiazolyl in ) are often antimicrobial, whereas alkyl/ether substituents (e.g., methoxyethyl-piperidine) may prioritize solubility or CNS penetration .
Piperidine-Based Analogues :
- Both the target compound and Goxalapladib incorporate a 1-(2-methoxyethyl)piperidin-4-yl group, suggesting this moiety’s utility in enhancing pharmacokinetic properties. However, Goxalapladib’s naphthyridine-acetamide core and trifluoromethyl biphenyl substituent align it with atherosclerosis treatment, underscoring how scaffold choice dictates therapeutic application.
Antimicrobial vs. Anti-Inflammatory Potential: DMPI and CDFII exemplify piperidine-containing indole derivatives with demonstrated antimicrobial synergy. In contrast, the target compound’s sulfonamide core is historically associated with anti-inflammatory or diuretic activity, though its specific biological profile remains uncharacterized in the evidence.
Synthetic Strategies :
Q & A
Q. What synthetic routes and reaction conditions are optimal for preparing 4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide?
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. Key steps include:
- N-Alkylation : Reacting 1-(2-methoxyethyl)piperidin-4-amine with a benzenesulfonamide derivative under basic conditions (e.g., K₂CO₃ in DMF or dichloromethane) .
- Coupling Reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between intermediates.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Critical parameters include temperature control (0–25°C for exothermic steps) and solvent selection to minimize side reactions.
Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxy group at C4, methoxyethyl on piperidine) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]⁺: ~439.2 g/mol) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Enzyme Inhibition : Testing against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins like carbonic anhydrase isoforms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Piperidine Modifications : Replace the 2-methoxyethyl group with bulkier substituents (e.g., cyclopropylmethyl) to evaluate steric effects on target binding .
- Sulfonamide Substituents : Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring to enhance metabolic stability .
- Pharmacophore Mapping : Molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
Q. What experimental designs are critical for in vivo pharmacokinetic (PK) studies?
- ADME Profiling :
- Tissue Distribution : Radiolabeling (³H or ¹⁴C) to track compound accumulation in target organs .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Solubility Adjustments : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability in animal models .
- Metabolite Identification : UPLC-QTOF-MS to detect active metabolites that may contribute to in vivo activity .
- Dose Escalation : Repeat efficacy studies with adjusted dosing regimens (e.g., twice-daily administration) .
Q. What strategies are effective for identifying the compound’s biological targets?
- Chemoproteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS .
- CRISPR Screening : Genome-wide knockout libraries to identify genes whose loss abrogates compound activity .
- Thermal Shift Assays : Monitor protein denaturation to detect ligand-induced stabilization of targets .
Q. How can researchers develop robust analytical methods for quantifying the compound in complex matrices?
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- Light Sensitivity : UV irradiation (ICH Q1B) to detect photodegradation products via HPLC-PDA .
Q. How can synergistic effects with existing therapies be explored preclinically?
- Combination Index (CI) : Calculate using Chou-Talalay method in cell viability assays (e.g., with cisplatin or paclitaxel) .
- In Vivo Models : Xenograft studies comparing monotherapy vs. combination regimens (e.g., tumor volume reduction metrics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
